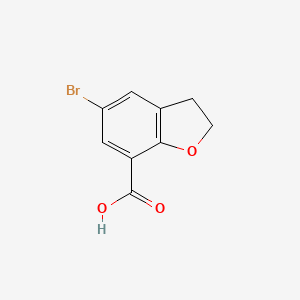

5-溴-2,3-二氢苯并呋喃-7-羧酸

描述

5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (5-Br-2,3-DHBFCA) is an organic compound that belongs to the family of benzofurans and is a derivative of benzofuran-7-carboxylic acid. It is a white solid that is soluble in water and is used in various scientific and industrial applications. 5-Br-2,3-DHBFCA is a versatile compound that has a wide range of applications, including in the synthesis of other compounds, in the development of new drugs, and in the study of biological systems.

科学研究应用

合成和抗菌活性

5-溴-2,3-二氢苯并呋喃-7-羧酸参与了抗菌化合物的合成。例如,它用于制备一系列1-((5-溴苯并呋喃-2-基)甲基)-4-取代苯基-1H-1,2,3-三唑,展示了对革兰氏阴性和革兰氏阳性细菌的抗菌活性(Sanjeeva et al., 2021)。类似的研究还报道了5-溴苯并呋喃基芳基脲和碳酸酯的合成和抗菌筛选,这些化合物是该酸的衍生物(Kumari et al., 2019)。

天然产物中的不对称合成

这种化合物在天然产物的不对称合成中起着关键作用。值得注意的是,它已被用于通过利用对映选择性和顺式选择性的分子内C-H插入反应,催化合成新木兰烷类天然产物,如(-)-epi-conocarpan和(+)-conocarpan(Natori et al., 2009)。

电化学反应中的应用

5-溴-2,3-二氢苯并呋喃-7-羧酸还在电化学反应中找到应用。一项研究涉及其在芳基自由基与炔烃的环化反应后接着甲基4-叔丁基苯甲酸酯介导的电化学还原中的串联羧化反应中的应用,实现了各种分子骨架的构建(Katayama et al., 2016)。

新型合成方法

研究探索了涉及该酸的新型合成方法。例如,一项研究提出了一种新的方法,用于3-取代-2,3-二氢苯并呋喃的区域选择性一锅法合成,展示了在药物发现中的潜在应用(Shaikh & Varvounis, 2014)。另一项研究开发了一种协同催化系统,用于芳基碘化物和环氧化物之间的环化反应,提供了对2,3-二氢苯并呋喃骨架的访问(Wu et al., 2018)。

安全和危害

未来方向

Benzofuran compounds, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .

作用机制

Mode of Action

It is known that benzofuran derivatives, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may interact with multiple pathways.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

Benzofuran compounds, which include 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran compounds are known to have significant cell growth inhibitory effects

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is soluble in organic solvents, suggesting that it may be able to pass through cell membranes .

Subcellular Localization

Benzofuran compounds are known to be widely distributed in higher plants .

属性

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMKAXASFPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383421 | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41177-72-4 | |

| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)